molecular formula C14H17N3OS2 B4741348 N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE

N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B4741348
M. Wt: 307.4 g/mol
InChI Key: YJNCMDYHWDXQQB-UHFFFAOYSA-N
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Description

N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of a thiadiazole derivative with a phenylsulfanyl acetamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Thiadiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE include other thiadiazole derivatives with different substituents. Examples include:

  • 5-Phenyl-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 2-(4-Methylphenyl)-5-phenyl-1,3,4-thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties. The isobutyl and phenylsulfanyl groups can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-10(2)8-13-16-17-14(20-13)15-12(18)9-19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNCMDYHWDXQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE
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N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE
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N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE
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N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE
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N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE
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N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE

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